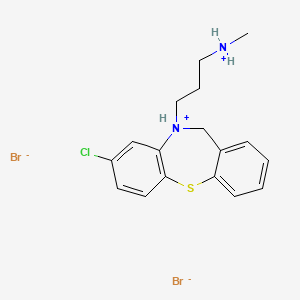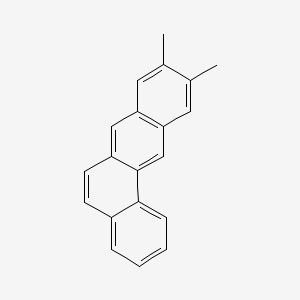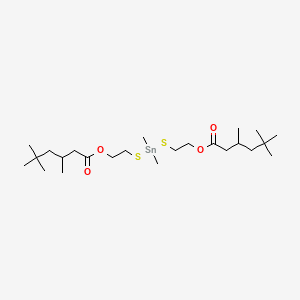
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C24H48O4S2Sn and a molecular weight of 583.5 g/mol . This compound is known for its unique structure, which includes a stannylene (tin-containing) core bonded to thioethylene and trimethylhexanoate groups . It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) typically involves the reaction of dimethylstannylene with thioethylene and 3,5,5-trimethylhexanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is scaled up using large reactors and automated systems to ensure consistent quality and efficiency . The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to monitor the purity and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The thioethylene and trimethylhexanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of (Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) involves its interaction with molecular targets through its tin-containing core and functional groups . The compound can form complexes with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organotin compounds with different functional groups, such as:
- (Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- (Dimethylstannylene)bis(thioethylene) bis(4-methylpentanoate)
- (Dimethylstannylene)bis(thioethylene) bis(2,2-dimethylpropanoate)
Uniqueness
(Dimethylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
67905-20-8 |
|---|---|
Fórmula molecular |
C24H48O4S2Sn |
Peso molecular |
583.5 g/mol |
Nombre IUPAC |
2-[dimethyl-[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;;/h2*9,14H,5-8H2,1-4H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
FDERCXTWWWSIME-UHFFFAOYSA-L |
SMILES canónico |
CC(CC(=O)OCCS[Sn](C)(C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


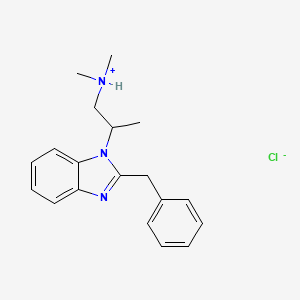
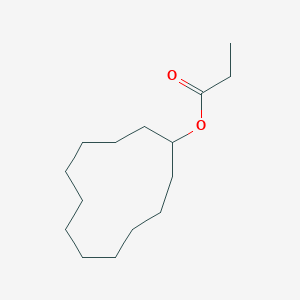
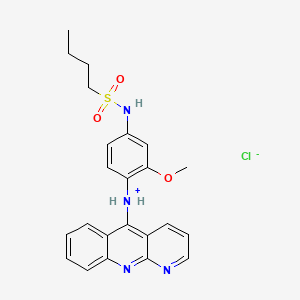
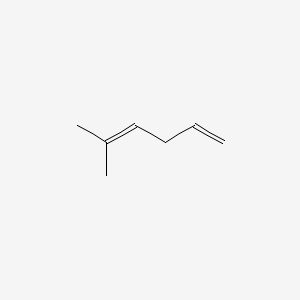
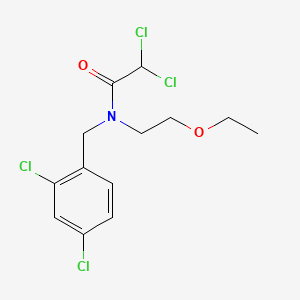
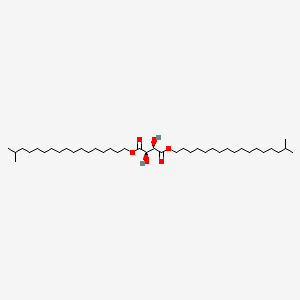
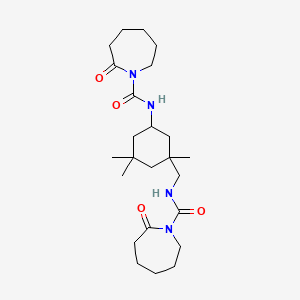
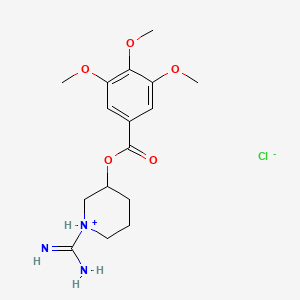
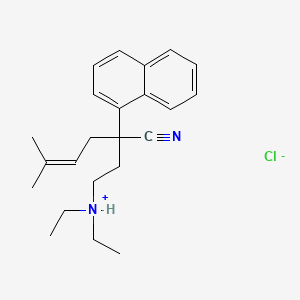
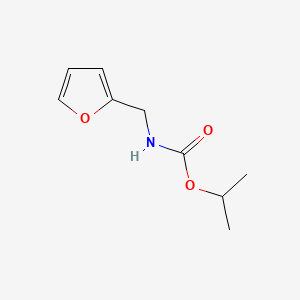
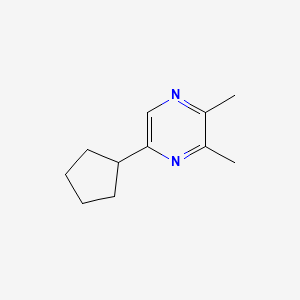
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)
